N-(2-bornyl)-acetylacetamide
Description
N-(2-Bornyl)-acetylacetamide is a bicyclic monoterpene-derived acetamide featuring a bornyl group (a bicyclic structure derived from camphor) attached to the nitrogen atom of an acetylacetamide backbone. This compound combines the rigid, lipophilic bornyl moiety with the reactive acetamide group, making it structurally unique compared to simpler alkyl- or aryl-substituted acetamides.
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-oxo-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide |
InChI |
InChI=1S/C14H23NO2/c1-9(16)7-12(17)15-11-8-10-5-6-14(11,4)13(10,2)3/h10-11H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
FIPZFJXPLSDNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following sections compare N-(2-bornyl)-acetylacetamide with structurally or functionally analogous compounds, focusing on molecular properties, synthesis, stability, and applications.
Structural Analogues: Substituted Acetamides
Key Observations :
- Steric and Electronic Effects : The bornyl group in this compound introduces significant steric hindrance compared to linear alkyl (e.g., N-ethyl) or planar aryl (e.g., N-(4-chlorophenyl)) substituents. This likely reduces intermolecular interactions, affecting solubility and crystallization behavior .
- Tautomerism: Unlike N-ethyl-acetylacetamide, which exhibits keto-enol tautomerism due to its β-ketoamide structure , the bornyl derivative’s rigid bicyclic framework may restrict such tautomeric equilibria, stabilizing the keto form.
- Chirality : The bornyl group introduces chirality, a feature absent in symmetric derivatives like N,N-dimethylacetoacetamide. This could be critical for enantioselective applications or biological activity .
Reactivity Trends :
- The bornyl group’s electron-donating nature may moderate the electrophilicity of the acetamide carbonyl, reducing susceptibility to nucleophilic attack compared to electron-deficient aryl derivatives (e.g., nitro-substituted acetamides) .
- Steric shielding by the bornyl moiety could hinder reactions at the nitrogen or carbonyl group, contrasting with smaller substituents like methyl or ethyl .
Stability and Toxicity
- Thermal Stability : Bornyl-substituted compounds generally exhibit higher thermal stability due to their rigid bicyclic structure. For instance, metal-stabilized 2-bornyl cations remain intact under harsh conditions .
- Toxicity: Limited data exist for this compound, but structurally similar acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) show incomplete toxicological profiles, warranting caution in handling .
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